![molecular formula C2H9Cl2FN2 B2374935 (2-Fluoroethyl)hydrazine dihydrochloride CAS No. 809282-60-8](/img/structure/B2374935.png)
(2-Fluoroethyl)hydrazine dihydrochloride
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Overview
Description
“(2-Fluoroethyl)hydrazine dihydrochloride” is a compound with the CAS Number: 809282-60-8 . It is a colorless to yellowish liquid compound with the chemical formula C2H8N2F. It is categorized as a hydrazine derivative and is used as a reactant in various chemical reactions.
Synthesis Analysis
The synthesis of hydrazine derivatives like “(2-Fluoroethyl)hydrazine dihydrochloride” can be challenging due to its high energy requirement and favorable subsequent conversion . An alternative to traditional industrial processes is the direct electrochemical oxidation of ammonia . This reaction is catalyzed by ruthenium complexes bearing 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl] pyridine ligands .Molecular Structure Analysis
The Inchi Code for “(2-Fluoroethyl)hydrazine dihydrochloride” is 1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H . The molecular weight of the compound is 151.01 .Chemical Reactions Analysis
Hydrazine derivatives like “(2-Fluoroethyl)hydrazine dihydrochloride” can participate in various chemical reactions. For instance, they can undergo nucleophilic addition reactions such as the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to alkanes .It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperatures .
Scientific Research Applications
Fluorescent Probes for Hydrazine Detection
Next-Generation Fluorescent Probe : A new sensing moiety, ortho-methoxy-methyl-ether (o-OMOM), has been developed for the selective and sensitive detection of hydrazine. This probe has practical applications in various environments, including real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
ICT-based Fluorescent Probe : A probe utilizing dicyanoisophorone as the fluorescent group has been designed for N2H4 detection. This probe is suitable for fluorescence imaging of exogenous N2H4 in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Near-Infrared Fluorescence Probe : A near-infrared fluorescence probe with excellent sensing properties has been developed for hydrazine, enabling its detection in both aqueous solution and diluted human serum. It also offers potential for bioimaging in live mice and various tissues (Zhang et al., 2015).
Ratiometric Fluorescence Probe : A ratiometric probe has been designed for rapid, low-limit, and naked-eye detection of hydrazine, applicable in live cells (Fan et al., 2012).
Other Applications
Microwave and Quantum Chemical Study : Research has explored the ability of the hydrazino group in (2-fluoroethyl)hydrazine to form intramolecular hydrogen bonds, providing insights into its chemical behavior (Møllendal et al., 2015).
Synthesis of Fluorinated Pyrazoles : The compound has been used in the regiocontrolled synthesis of fluorinated pyrazoles, showing its utility in chemical reactions (Ichikawa et al., 1996).
Determination Method Using Fluoride-Selective Electrode : A method for determining hydrazines, including (2-fluoroethyl)hydrazine, using a fluoride-selective electrode has been developed, showing its application in analytical chemistry (Athanasiou-Malaki & Koupparis, 1989).
Safety and Hazards
“(2-Fluoroethyl)hydrazine dihydrochloride” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-fluoroethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENAIJRWOPGRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
809282-60-8 |
Source
|
Record name | (2-fluoroethyl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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